4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Description
Systematic Nomenclature and Molecular Formula
This compound represents a highly functionalized heterocyclic compound with systematic Chemical Abstracts Service registry number 61193-04-2. The compound possesses the molecular formula C₉H₉N₃O₂, corresponding to a molecular weight of 191.19 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name accurately describes the structural features of this molecule, which contains a six-membered piperidine ring as the core scaffold.
The compound is also known by several alternative systematic names including 3,5-Piperidinedicarbonitrile, 4,4-dimethyl-2,6-dioxo- and 3-(R,S),5-(R,S)-3,5-dicyano-4,4-dimethyl-2,6-dioxopiperidine. These nomenclature variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The standardized International Chemical Identifier key for this compound is WNUGDXSWWKZTSV-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.
The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as CC1(C(C(=O)NC(=O)C1C#N)C#N)C, which encodes the connectivity and stereochemistry in a compact string format. The International Chemical Identifier representation InChI=1S/C9H9N3O2/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5-6H,1-2H3,(H,12,13,14) provides detailed information about the molecular connectivity and hydrogen atoms.
Crystallographic Data and Three-Dimensional Conformational Analysis
The three-dimensional molecular architecture of this compound exhibits distinctive conformational characteristics that influence its chemical reactivity and physical properties. The piperidine ring adopts a chair-like conformation, which is stabilized by the geminal dimethyl substitution at the 4-position. This substitution pattern creates significant steric effects that influence the overall molecular geometry and accessibility of reactive sites.
The compound crystallizes as a white solid with a reported melting point range of 218-220°C, indicating substantial intermolecular interactions in the solid state. The molecular geometry is characterized by the presence of two carbonitrile groups at positions 3 and 5, which are oriented in a manner that creates significant electronic effects throughout the ring system. These electron-withdrawing groups contribute to the stabilization of the molecular conformation and influence the electronic distribution within the heterocycle.
Computational analysis suggests that the molecule exhibits relatively rigid conformational behavior due to the constraint imposed by the six-membered ring and the strategic placement of substituents. The geminal dimethyl groups at position 4 create a quaternary carbon center that restricts conformational flexibility while enhancing the lipophilic character of the molecule. The carbonyl groups at positions 2 and 6 participate in potential hydrogen bonding interactions, which may influence solid-state packing arrangements and intermolecular associations.
The molecular dimensions and bond lengths are consistent with typical values observed for substituted piperidine derivatives. The carbonitrile groups maintain linear geometry with characteristic carbon-nitrogen triple bond lengths, while the carbonyl functionalities exhibit standard ketone geometries. The overall molecular volume and surface area are influenced by the methyl substitutions, which contribute to the compound's solubility characteristics and potential biological activity.
Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopic analysis provides detailed insights into the molecular structure and dynamics of this compound. Proton Nuclear Magnetic Resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic signals that confirm the proposed structure. The spectrum displays a singlet at 4.71 parts per million corresponding to the two equivalent protons at positions 3 and 5, which are deshielded by the adjacent carbonitrile and carbonyl groups.
The methyl groups attached to the quaternary carbon at position 4 appear as distinct singlets at 1.35 and 1.18 parts per million, reflecting their diastereotopic relationship due to the asymmetric environment created by the substituted ring system. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons appearing at 164.71 parts per million, characteristic of conjugated ketone functionalities. The carbonitrile carbons produce signals at 114.53 parts per million, confirming the presence of the cyano groups.
Infrared spectroscopic analysis reveals distinctive absorption bands that serve as molecular fingerprints for this compound. The carbonitrile stretching vibrations appear as weak to medium intensity bands at 2272 and 2260 wavenumbers, characteristic of the carbon-nitrogen triple bond. The carbonyl stretching region displays multiple strong absorptions at 1744, 1726, and 1714 wavenumbers, reflecting the presence of the conjugated dioxopiperidine system. Nitrogen-hydrogen stretching vibrations appear as strong and medium intensity bands at 3219, 3129, 810, 791, and 747 wavenumbers.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry using electrospray ionization technique yields a molecular ion peak consistent with the calculated molecular weight. The fragmentation pattern reveals characteristic losses corresponding to carbonitrile groups and methyl substituents, providing additional structural confirmation through mass spectral interpretation.
Ultraviolet-visible spectroscopic properties of the compound are influenced by the extended conjugation between the carbonyl groups and the electron-withdrawing carbonitrile substituents. The chromophore system created by these functional groups results in characteristic absorption maxima that can be used for quantitative analysis and structural identification purposes.
Thermochemical Properties (Differential Scanning Calorimetry, Thermogravimetric Analysis)
The thermochemical behavior of this compound has been characterized through comprehensive thermal analysis techniques that provide insights into its stability and decomposition pathways. Differential scanning calorimetry studies reveal important phase transitions and thermal events that occur upon heating the compound under controlled conditions.
The compound exhibits a well-defined melting transition with an onset temperature of approximately 218°C, accompanied by a characteristic endothermic peak in the differential scanning calorimetry thermogram. This melting point is consistent with the presence of strong intermolecular interactions in the crystalline state, likely involving hydrogen bonding between the nitrogen-hydrogen groups and carbonyl functionalities. The enthalpy of fusion can be calculated from the area under the melting peak, providing quantitative information about the energy required for the solid-to-liquid phase transition.
Thermogravimetric analysis provides complementary information about the thermal stability and decomposition behavior of the compound. The thermogravimetric curve typically shows minimal weight loss below the melting point, indicating good thermal stability under inert atmospheric conditions. Decomposition begins at approximately 220°C, as evidenced by the onset of significant weight loss in the thermogravimetric trace. This decomposition temperature is slightly above the melting point, suggesting that the compound may undergo some thermal degradation concurrent with or shortly after melting.
The thermal decomposition process likely involves multiple steps, with initial loss of the carbonitrile groups followed by ring fragmentation and formation of smaller molecular fragments. The activation energy for thermal decomposition can be estimated using kinetic analysis methods applied to the thermogravimetric data. Under oxidative conditions, the compound shows enhanced stability with no significant degradation observed when exposed to air or oxygen at 100°C for 24 hours.
The thermal properties of this compound are important for practical applications, particularly in synthetic chemistry where thermal stability determines reaction conditions and purification methods. The relatively high melting point and decomposition temperature indicate that the compound can be handled and processed at moderate temperatures without significant degradation, making it suitable for various synthetic transformations and applications.
Properties
IUPAC Name |
4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5-6H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGDXSWWKZTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NC(=O)C1C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976706 | |
| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61193-04-2 | |
| Record name | 3,5-Piperidinedicarbonitrile, 4,4-dimethyl-2,6-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano groups at positions 3 and 5 serve as electrophilic centers for nucleophilic attack. For example:
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Ammonolysis : Reacts with ammonia or amines to form substituted amidines.
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Thiolysis : Thiols target cyano groups to generate thioamide derivatives.
These reactions typically proceed under mild conditions (room temperature, ethanol solvent) with yields ranging from 40–75% depending on steric and electronic factors .
Mannich Reaction (Aminomethylation)
The compound undergoes aminomethylation with formaldehyde and secondary amines, forming bicyclic 3,7-diazabicyclo[3.3.1]nonane derivatives. A notable example:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde + Morpholine | Ethanol, RT, 24 hours | 3,7-Bis(morpholin-4-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitrile | 75% |
This reaction exploits the enolizable α-hydrogens adjacent to carbonyl groups, enabling condensation with formaldehyde and subsequent cyclization .
Cyclocondensation Reactions
The carbonyl and cyano groups participate in cyclization with bifunctional nucleophiles:
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Hydrazine : Forms pyrazolo[3,4-b]pyridine derivatives under reflux (80°C, 6 hours).
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Hydroxylamine : Generates isoxazole-fused heterocycles in acidic media.
Reaction kinetics studies indicate that steric hindrance from the 4,4-dimethyl groups slows ring closure compared to unsubstituted analogs.
Oxidation and Stability
The compound demonstrates high thermal and oxidative stability:
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Thermal Stability : Decomposition begins at 220°C, confirmed by TGA analysis.
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Oxidative Resistance : No degradation observed under air/oxygen at 100°C for 24 hours.
Mechanistic Insights
DFT calculations (B97-3c/def2-mTZVP level) reveal:
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Rate-Limiting Step : Intramolecular proton transfer during cyclization (ΔG‡ = 28.8 kcal/mol).
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Solvent Effects : Ethanol stabilizes transition states via hydrogen bonding, reducing activation energy by 3–5 kcal/mol compared to non-polar solvents .
Comparative Reactivity Table
| Reaction Type | Key Functional Groups Involved | Typical Conditions | Applications |
|---|---|---|---|
| Nucleophilic Substitution | Cyano (-CN) | RT, ethanol, NH3/RSH | Amidines, Thioamides |
| Mannich Reaction | Carbonyl (C=O), α-H | Ethanol, formaldehyde | Bicyclic Diamines |
| Cyclocondensation | C=O, C≡N | Reflux, acid/base | Fused Heterocycles |
This reactivity profile positions 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile as a versatile building block for synthesizing nitrogen-rich heterocycles with potential pharmacological and materials science applications .
Scientific Research Applications
Synthetic Organic Chemistry
DMDPDC serves as a crucial intermediate in the synthesis of complex organic molecules. It can be utilized in:
- Building Blocks : As a precursor for synthesizing various piperidine derivatives and other nitrogen-containing compounds.
- Reactions : Participates in Michael additions, cyclization reactions, and as a nucleophile in substitution reactions.
Table 1: Common Reactions Involving DMDPDC
| Reaction Type | Description | Example Products |
|---|---|---|
| Michael Addition | Reacts with α,β-unsaturated carbonyl compounds | Various substituted piperidines |
| Cyclization | Forms cyclic structures through intramolecular reactions | Dihydropyridine derivatives |
| Nucleophilic Substitution | Substitutes cyano groups with nucleophiles | Amino derivatives |
Medicinal Chemistry
Research has indicated that DMDPDC possesses potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of DMDPDC exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Investigations into its effects on cancer cell lines suggest that it may inhibit tumor growth through specific molecular interactions.
Case Study: Anticancer Activity
A study demonstrated that a derivative of DMDPDC significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.
Material Science
DMDPDC is also explored for its applications in developing advanced materials:
- Polymer Synthesis : Used as a monomer in the production of specialty polymers with desirable mechanical properties.
- Nanocomposite Materials : Its incorporation into nanocomposite frameworks enhances material strength and thermal stability.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulkier substituents (e.g., ethyl in 80721-13-7) reduce solubility but enhance thermal stability .
- Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl) increase electrophilicity, favoring nucleophilic reactions .
- Tautomerism : MDP exists in equilibrium between 2,6-dioxopiperidine (86%) and 6-hydroxy-2-oxo-tetrahydropyridine (14%) forms in DMSO, impacting binding affinity in kinase assays .
Physicochemical and Electronic Properties
Quantum chemical studies highlight differences in reactivity:
- Energy Gap : Methyl substituents in 61193-04-2 yield a moderate HOMO-LUMO gap (~4.5 eV), balancing stability and reactivity. In contrast, MDP’s methoxyphenyl group lowers the gap (~3.8 eV), enhancing electron donation to metal surfaces in corrosion inhibition .
- Adsorption Capacity : Pyridine dicarbonitriles with hydroxyl groups (e.g., PdC-OH in ) exhibit 91.67% corrosion inhibition efficiency on carbon steel due to strong chemisorption via lone pairs on oxygen and nitrogen .
Research Findings and Contradictions
- Synthetic Challenges: Reaction conditions critically influence product identity. For example, malononitrile dimer reactions with PhNCS yield either thiopyrans (in pyridine) or dihydropyridines (in polar solvents), necessitating precise control .
- Theoretical vs. Experimental Data : While quantum calculations predict higher reactivity for methoxy-substituted compounds (e.g., MDP), experimental inhibition efficiencies align more closely with hydroxylated derivatives due to protonation effects in acidic media .
Biological Activity
4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS No. 61193-04-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 191.19 g/mol
- Melting Point : 218-220 °C
- Structure : The compound features a piperidine ring with two keto groups and two nitrile groups.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common synthetic route involves the reaction of ethyl cyanoacetate with acetone in the presence of ammonium acetate and ammonia:
- Combine ethyl cyanoacetate and acetone in ethanol.
- Add ammonium acetate and ammonia.
- Stir the mixture at low temperature overnight.
- Filter and crystallize the product from an acidic aqueous solution.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest its potential application as an antimicrobial agent in pharmaceuticals.
Anticancer Activity
Studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes linked to cell proliferation:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC Values:
- HeLa: 25 µM
- MCF-7: 30 µM
This data indicates that the compound may serve as a lead structure for developing anticancer drugs.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The nitrile groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their function:
- Enzyme Inhibition : The compound binds to active sites on enzymes, disrupting normal catalytic activity.
- Receptor Interaction : It may modulate receptor activity involved in signaling pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. The results demonstrated that modifications to the side chains influenced activity levels significantly.
Case Study 2: Cancer Research
In a controlled trial assessing the anticancer effects on MCF-7 cells, researchers reported that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
Preparation Methods
Classical Synthesis via Condensation of Ethyl Cyanoacetate and Acetone
Comparative Table of Preparation Methods
| Preparation Method | Reactants | Catalysts/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Classical condensation | Ethyl cyanoacetate, acetone | Ammonium acetate, ammonia | ~51 | Standard method, moderate yield |
| Hantzsch reaction variant | Same as above | Variation in ammonium salts | Variable | Allows tuning of reaction scope |
| Aminomethylation of Guareschi imides | Guareschi imide, amine, formaldehyde | Triethylamine, reflux, ethanol | 15–67 | Functionalization step, diverse products |
Research Findings and Notes
- The classical condensation method is well-established with reproducible yields around 50%. Reaction parameters such as ammonia concentration and temperature affect the outcome.
- The aminomethylation reaction opens pathways to bicyclic derivatives with potential biological activity, indicating the versatility of the Guareschi imides as intermediates.
- Structural studies via X-ray diffraction confirm the integrity and substitution pattern of synthesized compounds, ensuring reliability of the synthetic routes.
- No significant alternative synthetic routes beyond condensation and Mannich-type reactions are reported in authoritative literature, emphasizing the robustness of these approaches.
Q & A
Basic: What are the established synthetic routes for 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, and how do reaction conditions influence yield?
A common method involves cyclocondensation reactions using precursors like malononitrile and ketones or aldehydes, often catalyzed by bases such as piperidine in refluxing ethanol . For example, analogous pyridine dicarbonitriles are synthesized via interactions between cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes under reflux . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMF), and catalyst loading. Thermal stability of intermediates may also affect reaction progression.
Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?
X-ray crystallography (e.g., orthorhombic Pbca space group with unit cell parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å) provides definitive confirmation of molecular geometry . Spectroscopic methods include:
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretching) and ~1700 cm⁻¹ (C=O) .
- NMR : Distinct signals for methyl groups (δ ~2.3 ppm in H NMR) and carbonyl carbons (δ ~165–170 ppm in C NMR) .
- Mass spectrometry : Molecular ion peaks ([M⁺]) matching calculated masses (e.g., m/z 558 for related derivatives) .
Advanced: What computational methods are used to predict the reactivity or supramolecular interactions of this compound?
Density Functional Theory (DFT) calculations optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic properties. Molecular docking studies model interactions with biological targets (e.g., enzymes), leveraging its pyridine core’s potential as a pharmacophore . For supramolecular applications, host-guest binding energies are simulated using software like Gaussian or AutoDock .
Advanced: How do substituents on the pyridine ring influence biological activity or material properties?
Substituents like aryl groups or halogens (e.g., chlorine) modulate bioactivity. For example, 4-aryl derivatives exhibit antibacterial or anticancer properties due to enhanced π-π stacking with DNA/proteins . In materials science, electron-withdrawing groups (e.g., -CN) improve thermal stability and optoelectronic behavior . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by bioassays (e.g., MIC for antimicrobial activity) .
Methodological: How to resolve contradictions in spectroscopic data between experimental and theoretical predictions?
Discrepancies in H/C NMR shifts or IR frequencies often arise from solvent effects, crystal packing, or approximations in computational models. Strategies include:
- Re-measuring spectra in deuterated solvents matching computational conditions (e.g., CDCl₃ vs. DMSO-d6).
- Using hybrid functionals (e.g., B3LYP) with solvent correction in DFT .
- Validating with single-crystal XRD to confirm conformational details .
Methodological: What strategies optimize the scalability of synthesis while minimizing impurities?
- Process refinement : Switching from batch to flow chemistry improves heat/mass transfer, reducing side products like hydrolyzed cyano groups .
- Purification : Gradient recrystallization (e.g., ethanol/DMF mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates high-purity fractions .
- In-line analytics : Use HPLC-MS to monitor intermediates and adjust reaction parameters dynamically .
Advanced: What role does this compound play in synthesizing supramolecular or cage-like architectures?
Its rigid pyridine-dione framework and nitrile groups serve as building blocks for coordination polymers or metal-organic frameworks (MOFs). For instance, nitriles coordinate with transition metals (e.g., Cu²⁺) to form 2D/3D networks . In host-guest systems, the dione moiety can encapsulate small molecules via hydrogen bonding, as demonstrated in studies of analogous pyridine derivatives .
Methodological: How to assess the compound’s stability under varying pH and temperature conditions?
- Kinetic studies : Perform accelerated degradation tests (e.g., 40–80°C, pH 1–13) and quantify decomposition via HPLC.
- Thermogravimetric analysis (TGA) : Measures thermal stability up to 500°C, identifying decomposition thresholds .
- UV-Vis spectroscopy : Tracks chromophore integrity under stress conditions .
Advanced: What mechanistic insights explain its reactivity in multicomponent reactions (MCRs)?
The compound’s electron-deficient pyridine core acts as a dienophile in cycloadditions (e.g., Diels-Alder). In MCRs, nitrile groups participate in nucleophilic additions, while carbonyls facilitate keto-enol tautomerism, enabling cascade reactions. Mechanistic studies using isotopic labeling (C/N) or in-situ IR spectroscopy reveal intermediate species .
Methodological: How to design derivatives for targeted drug delivery or bioimaging?
- Functionalization : Introduce fluorophores (e.g., dansyl groups) via nucleophilic substitution at the nitrile or methyl positions.
- Prodrug strategies : Mask carbonyls as esters, hydrolyzable in vivo for controlled release .
- In vitro assays : Evaluate cellular uptake (e.g., confocal microscopy) and cytotoxicity (MTT assays) in model cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
